molecular formula C23H18N2O3 B12923755 4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl- CAS No. 90094-99-8

4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-

Cat. No.: B12923755
CAS No.: 90094-99-8
M. Wt: 370.4 g/mol
InChI Key: CHWXDJJOYVHZAT-UHFFFAOYSA-N
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Description

2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate is a complex organic compound with a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential antibacterial properties and its role in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate typically involves a multi-step process starting from primary amines. The primary amines undergo a series of reactions to form 3-(substituted)-2-hydrazino-quinazolin-4(3H)-ones, which are then reacted with 2-phenyl-3,1-benzoxazin-4-one to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield different quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions are various substituted quinazolinones, which have been shown to possess significant antibacterial activity .

Scientific Research Applications

2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate involves its interaction with bacterial enzymes. It binds to penicillin-binding proteins, inhibiting their function and leading to the disruption of bacterial cell wall synthesis. This results in the bactericidal activity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one
  • 3-(2-Chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one

Uniqueness

2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl benzoate is unique due to its specific quinazolinone core structure, which imparts significant antibacterial properties. Its ability to inhibit penicillin-binding proteins sets it apart from other similar compounds .

Properties

CAS No.

90094-99-8

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

2-(4-oxo-2-phenylquinazolin-3-yl)ethyl benzoate

InChI

InChI=1S/C23H18N2O3/c26-22-19-13-7-8-14-20(19)24-21(17-9-3-1-4-10-17)25(22)15-16-28-23(27)18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

CHWXDJJOYVHZAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCOC(=O)C4=CC=CC=C4

Origin of Product

United States

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